N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 82559-19-1
VCID: VC17341801
InChI: InChI=1S/C15H19N3O3S/c1-5-9(2)14-17-18-15(22-14)16-13(19)12-10(20-3)7-6-8-11(12)21-4/h6-9H,5H2,1-4H3,(H,16,18,19)
SMILES:
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol

N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

CAS No.: 82559-19-1

Cat. No.: VC17341801

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide - 82559-19-1

Specification

CAS No. 82559-19-1
Molecular Formula C15H19N3O3S
Molecular Weight 321.4 g/mol
IUPAC Name N-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
Standard InChI InChI=1S/C15H19N3O3S/c1-5-9(2)14-17-18-15(22-14)16-13(19)12-10(20-3)7-6-8-11(12)21-4/h6-9H,5H2,1-4H3,(H,16,18,19)
Standard InChI Key LMHYZJMXKRZVCD-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, reflects its three key components:

  • A 1,3,4-thiadiazole ring containing sulfur and nitrogen atoms at positions 1, 3, and 4.

  • A butan-2-yl group (-CH(CH2_2CH3_3)CH2_2CH3_3) attached to the thiadiazole’s fifth position.

  • A 2,6-dimethoxybenzamide group linked via an amide bond to the thiadiazole’s second position .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight321.4 g/mol
logP (Partition Coefficient)3.21
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area62.63 Ų

The logP value of 3.21 indicates moderate lipophilicity, suggesting reasonable membrane permeability, while the polar surface area aligns with potential bioavailability . The canonical SMILES string (CCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC) provides a standardized representation of its structure.

Spectroscopic and Analytical Characterization

Table 2: Hypothetical Spectral Data (Based on Analogues )

TechniqueKey Signals
1^1H NMR- δ 1.0–1.4 (m, 7H, butan-2-yl CH3_3/CH2_2)
- δ 3.8 (s, 6H, OCH3_3)
- δ 7.2–7.4 (m, 3H, aromatic H)
IR- 1701 cm1^{-1} (amide C=O)
- 1246 cm1^{-1} (C-O-C)
- 752 cm1^{-1} (C-S)
MS- [M+H]+^+ at m/z 322.4

The InChIKey (LMHYZJMXKRZVCD-UHFFFAOYSA-N) serves as a unique identifier for databases and computational studies.

ActivityMechanism of ActionEvidence Level
AnticancerTubulin polymerization inhibitionAnalogues
HerbicidalPhotosystem II disruptionPatents
AntibacterialEnoyl-ACP reductase inhibitionClass data

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for large-scale production and yield improvement are lacking.

  • Biological Screening: No in vitro or in vivo data exists for this specific compound. Priority targets include kinase inhibition assays and antimicrobial panels.

  • Computational Modeling: Molecular docking studies could predict interactions with biological targets like β-tubulin or ALS enzymes.

  • Structure-Activity Relationships (SAR): Systematic modification of the butan-2-yl and dimethoxy groups may enhance potency or selectivity.

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